Cas no 52660-66-9 (4-(2-Aminoethoxy)benzoic acid)

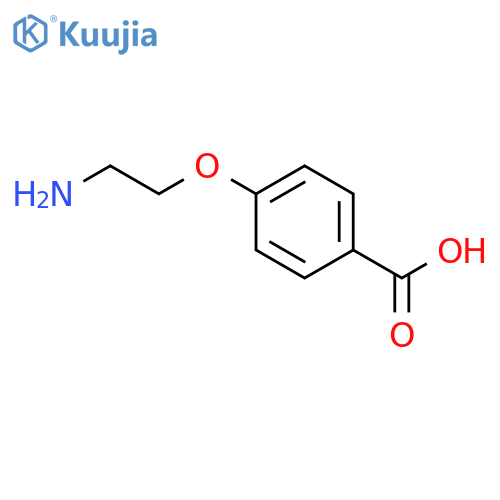

4-(2-Aminoethoxy)benzoic acid structure

商品名:4-(2-Aminoethoxy)benzoic acid

4-(2-Aminoethoxy)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-Aminoethoxy)benzoic acid

- 4-(2-aminoethoxy)benzoic acid,dihydrate

- 4-(2-Amino-ethoxy)-benzoic acid

- benzoic acid, 4-(2-aminoethoxy)-

- SCHEMBL452572

- STK895034

- 4-(2-AMINOETHOXY)BENZOICACID

- 52660-66-9

- AKOS000641053

- 4-(2-AMINODIETHYL) BENZENESULFONAMIDE

- Oprea1_419061

- EN300-145800

- Oprea1_079339

-

- MDL: MFCD02018963

- インチ: InChI=1S/C9H11NO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H,11,12)

- InChIKey: XODDQKUDQGKJEV-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)OCCN)C(=O)O

計算された属性

- せいみつぶんしりょう: 181.07393

- どういたいしつりょう: 181.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

- 疎水性パラメータ計算基準値(XlogP): -1.2

じっけんとくせい

- PSA: 72.55

4-(2-Aminoethoxy)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-145800-0.1g |

4-(2-aminoethoxy)benzoic acid |

52660-66-9 | 0.1g |

$176.0 | 2023-05-24 | ||

| TRC | B123595-10mg |

4-(2-aminoethoxy)benzoic acid |

52660-66-9 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B123595-100mg |

4-(2-aminoethoxy)benzoic acid |

52660-66-9 | 100mg |

$ 135.00 | 2022-06-07 | ||

| Enamine | EN300-145800-0.5g |

4-(2-aminoethoxy)benzoic acid |

52660-66-9 | 0.5g |

$192.0 | 2023-05-24 | ||

| Enamine | EN300-145800-10.0g |

4-(2-aminoethoxy)benzoic acid |

52660-66-9 | 10g |

$1013.0 | 2023-05-24 | ||

| TRC | B123595-50mg |

4-(2-aminoethoxy)benzoic acid |

52660-66-9 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-145800-50mg |

4-(2-aminoethoxy)benzoic acid |

52660-66-9 | 50mg |

$168.0 | 2023-09-29 | ||

| Enamine | EN300-145800-1000mg |

4-(2-aminoethoxy)benzoic acid |

52660-66-9 | 1000mg |

$201.0 | 2023-09-29 | ||

| Enamine | EN300-145800-2500mg |

4-(2-aminoethoxy)benzoic acid |

52660-66-9 | 2500mg |

$365.0 | 2023-09-29 | ||

| Enamine | EN300-145800-100mg |

4-(2-aminoethoxy)benzoic acid |

52660-66-9 | 100mg |

$176.0 | 2023-09-29 |

4-(2-Aminoethoxy)benzoic acid 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

52660-66-9 (4-(2-Aminoethoxy)benzoic acid) 関連製品

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬